p-Decyloxyphenol

Vue d'ensemble

Description

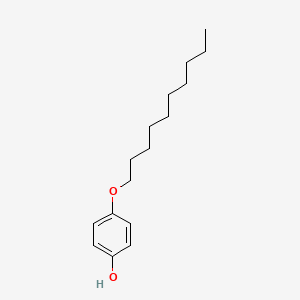

p-Decyloxyphenol is a chemical compound that is part of a broader class of organic materials known for their electrochromic properties and potential applications in various electronic devices. The compound features a decyloxy group attached to a phenol structure, which can be further modified to create various polymers with desirable electronic properties.

Synthesis Analysis

The synthesis of compounds related to this compound, such as decyloxyphenylquinoxaline-based monomers, involves the Stille coupling reaction. This method allows for the creation of donor-acceptor electroactive monomers, which can then be electropolymerized to form conducting polymers with high switching stability and fast response speeds . Similarly, cyano-substituted poly(2,5-dialkoxy-p-phenylene vinylene)s, which include decyloxy as one of the alkoxy groups, are synthesized using the Knoevenagel-type condensation method .

Molecular Structure Analysis

The molecular structure of this compound derivatives is crucial for their electronic properties. For instance, the introduction of decyloxy groups into quinoxaline-based polymers affects the electronic band-gap and the color of the neutral state of the polymer . In cyano-substituted poly(2,5-dialkoxy-p-phenylene vinylene)s, the presence of alkoxy side chains, including decyloxy, influences the coplanarity and stacking of the main chains, which in turn affects the optical properties .

Chemical Reactions Analysis

The chemical reactions involving this compound derivatives are primarily focused on their polymerization and the subsequent doping processes. The electropolymerization technique is used to deposit the synthesized monomers onto an electrode surface, creating polymers that can undergo n- and p-doping processes . These reactions are essential for the electrochromic behavior of the materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are characterized using various analytical techniques. Nuclear magnetic resonance (NMR), mass spectrometry (MS), scanning electron microscopy (SEM), cyclic voltammetry (CV), ultraviolet-visible absorption spectrometry (UV-Vis), and spectro-electrochemical measurements are used to characterize the synthesized materials . These properties include thermal stability, adsorption characteristics, and photocatalytic activities under visible light irradiation . The polymers' optical and electrochemical properties are also influenced by the molecular structure, as seen in the strong dichroism in UV-vis absorption and photoluminescence of poly(1,10-phenanthroline-3,8-diyl) and its derivatives .

Applications De Recherche Scientifique

Electrochromic Polymers

Research conducted by Xu et al. (2016) focuses on the synthesis of novel decyloxyphenylquinoxaline-based donor-acceptor electroactive monomers and their corresponding polymers, highlighting the applications in electrochromic devices. These polymers show promising electrochemical properties, including high switching stability and fast response speed, which are crucial for the development of advanced electrochromic materials used in smart windows, displays, and other applications where controlled light transmission is required. The study demonstrates the potential of decyloxyphenyl derivatives in enhancing the performance of electrochromic polymers (Xu et al., 2016).

Environmental Implications

Another area of research involves understanding the environmental impact of polybrominated diphenyl ethers (PBDEs), which are structurally related to p-Decyloxyphenol. Studies by Ross et al. (2009) and Söderstrom et al. (2004) have explored the presence and behavior of PBDEs in marine environments and their photolytic debromination, respectively. These studies shed light on the persistence and transformation of such compounds in nature, offering insights into the environmental fate of structurally related compounds like this compound. Knowledge gained from these studies can inform efforts to manage the environmental footprint of this compound and similar compounds (Ross et al., 2009); (Söderstrom et al., 2004).

Implications for Health and Safety

The research on PBDEs, including their role as endocrine disruptors and their presence in human and environmental samples, as discussed in papers by Schecter et al. (2003) and Shaw & Kannan (2009), may offer parallel considerations for the safety and handling of this compound in research and industrial settings. Understanding the bioaccumulation and toxic potential of related compounds can guide the safe use and disposal of this compound to mitigate any potential health risks (Schecter et al., 2003); (Shaw & Kannan, 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

Phenolic compounds, which p-decyloxyphenol is a part of, are known to interact with a wide range of proteins and enzymes, modulating their function

Mode of Action

Phenolic compounds typically exert their effects through interactions with proteins, often leading to changes in protein function . The exact nature of these interactions and the resulting changes for this compound specifically would require further investigation.

Biochemical Pathways

Phenolic compounds in general can influence a variety of biochemical processes, including those involved in inflammation, oxidation, and cell signaling

Pharmacokinetics

Phenolic compounds, such as this compound, typically have low oral bioavailability due to extensive metabolism by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . They also tend to have poor aqueous solubility . The specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be determined through further pharmacokinetic studies.

Result of Action

It is used as a reactant in the preparation of liquid crystal halogen-bond dimers with substituted pyridines . More research is needed to fully understand the effects of this compound at the molecular and cellular level.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of phenolic compounds

Propriétés

IUPAC Name |

4-decoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h10-13,17H,2-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHKQJPPILAVDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394483 | |

| Record name | p-Decyloxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35108-00-0 | |

| Record name | p-Decyloxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.